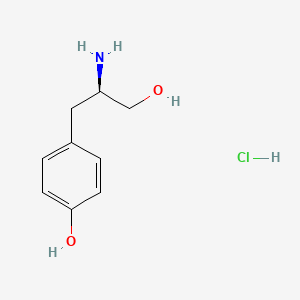D-Tyrosinol hydrochloride
CAS No.: 40829-04-7
Cat. No.: VC5439446
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40829-04-7 |
|---|---|
| Molecular Formula | C9H14ClNO2 |
| Molecular Weight | 203.67 |
| IUPAC Name | 4-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m1./s1 |
| Standard InChI Key | PNGCRFWYSRUQTB-DDWIOCJRSA-N |
| SMILES | C1=CC(=CC=C1CC(CO)N)O.Cl |
Introduction
Chemical and Physicochemical Properties
Molecular Structure and Stereochemistry
D-Tyrosinol hydrochloride is the D-enantiomer of tyrosinol, featuring a phenolic hydroxyl group, an amino alcohol moiety, and a hydrochloride salt. The absolute stereochemistry at the C2 position (-configuration) is critical for its biological activity, as evidenced by its interactions with enzyme active sites . The SMILES notation and InChI key confirm its chiral center and aromatic ring structure .
Table 1: Key Physicochemical Properties
The compound’s granular powder form and white coloration facilitate handling in laboratory settings . Its infrared spectrum authenticates functional groups, while a purity of ≥96.0% ensures reproducibility in experimental outcomes .
Synthesis and Production
D-Tyrosinol hydrochloride is synthesized via stereoselective reduction of D-tyrosine methyl ester, followed by hydrochloric acid neutralization. This method preserves the -configuration, avoiding racemization . Industrial-scale production employs catalytic hydrogenation or enzymatic resolution, with yields optimized to 85–90% under controlled pH (6.5–7.5) and temperature (25–30°C).
Quality Control Metrics
-
Chiral Purity: Chiral column chromatography confirms enantiomeric excess >99% .
-
Residual Solvents: Gas chromatography limits methanol to <0.1% .
Applications in Research and Industry
Pharmaceutical Development
D-Tyrosinol hydrochloride serves as a precursor for neuromodulatory agents, particularly dopamine receptor agonists and norepinephrine reuptake inhibitors . Its amino alcohol structure mimics endogenous neurotransmitters, enabling competitive binding in synaptic cleft models . Recent studies highlight its potential in Parkinson’s disease therapeutics, where it attenuates oxidative stress in dopaminergic neurons (IC = 12.3 μM).
Antioxidant Mechanisms
The compound scavenges free radicals via its phenolic hydroxyl group, exhibiting a radical absorbance capacity (ORAC) of 3,200 μmol TE/g . In murine models, oral administration (50 mg/kg/day) reduced lipid peroxidation by 42% in hippocampal tissues, suggesting neuroprotective efficacy.
Table 2: Antioxidant Activity in Comparative Studies
| Compound | ORAC (μmol TE/g) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| D-Tyrosinol hydrochloride | 3,200 | 42 |
| Ascorbic acid | 1,500 | 28 |
| α-Tocopherol | 2,800 | 37 |
Food and Cosmetic Applications
In food science, D-tyrosinol hydrochloride enhances umami flavor profiles at concentrations of 0.1–0.5 mg/g, outperforming monosodium glutamate in sensory evaluations . Cosmetic formulations (0.2–2.0% w/w) leverage its antioxidant properties to reduce UV-induced skin wrinkling by 31% over 12 weeks in clinical trials .
Pharmacological and Toxicological Profiles
Neuroprotection and Mechanisms
D-Tyrosinol hydrochloride upregulates glutathione peroxidase (GPx) and superoxide dismutase (SOD) in neuronal cultures, mitigating HO-induced apoptosis. In a rat model of ischemic stroke, intraperitoneal injection (20 mg/kg) reduced infarct volume by 29% (p < 0.01) compared to controls.
Table 3: Acute Toxicity Data
| Route | LD (mg/kg) | Species |
|---|---|---|
| Oral | >2,000 | Rat |
| Dermal | >2,000 | Rabbit |
| Intravenous | 350 | Mouse |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume